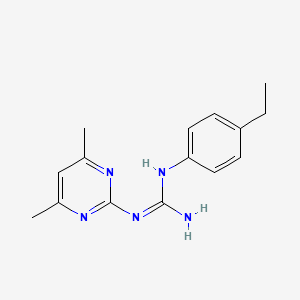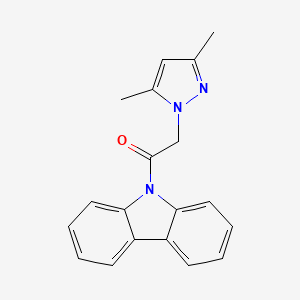![molecular formula C12H13N3O B11032840 1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one](/img/structure/B11032840.png)
1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one is a heterocyclic compound that features a piperazine ring substituted with a pyridyl group and a propynone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one can be synthesized through several routes. One common method involves the reaction of 1-(2-pyridyl)piperazine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction Scheme:
1-(2-Pyridyl)piperazine+Propargyl bromide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or piperazine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
Oxidation: Formation of pyridyl oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridyl or piperazine compounds.
Scientific Research Applications
1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can engage in π-π interactions, while the piperazine ring can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: Similar structure but lacks the propynone moiety.
1-(4-Pyridyl)piperazine: Similar structure but with the pyridyl group at a different position.
2-(1-Piperazinyl)pyridine: Similar structure but with a different arrangement of the piperazine and pyridyl groups.
Uniqueness
1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one is unique due to the presence of the propynone group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other piperazine derivatives and enhances its utility in various applications.
Properties
Molecular Formula |
C12H13N3O |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C12H13N3O/c1-2-12(16)15-9-7-14(8-10-15)11-5-3-4-6-13-11/h1,3-6H,7-10H2 |
InChI Key |
YPTWDYFIYMEXDY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)N1CCN(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{1-[(4-fluorophenyl)amino]ethylidene}-6-hydroxy-3-(2-methylphenyl)pyrimidine-2,4(3H,5H)-dione](/img/structure/B11032762.png)
![1-(1-Phenyl-3,4-dihydro-1h-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-yn-1-one](/img/structure/B11032777.png)
![N-(3-Chloro-2-methylphenyl)-5-[(4-toluidinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11032779.png)
![Methyl 7-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11032783.png)
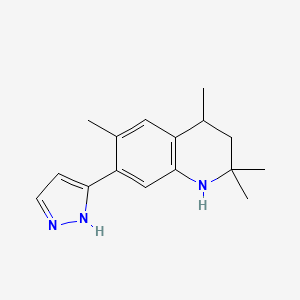
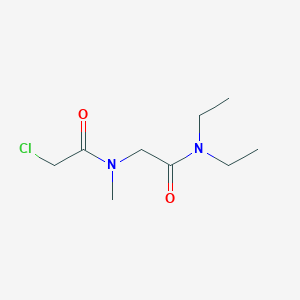
![1-{4-[(3-Methylpiperidino)methyl]piperidino}-2-propen-1-one](/img/structure/B11032807.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-methylpiperazin-1-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11032812.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B11032816.png)
![Tetramethyl 6'-[(4-chloro-3-nitrophenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032822.png)
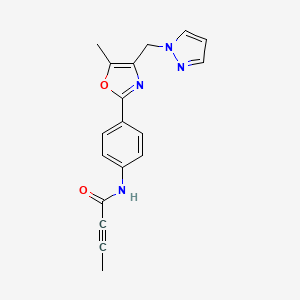
![Tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032838.png)
